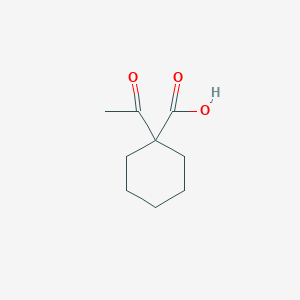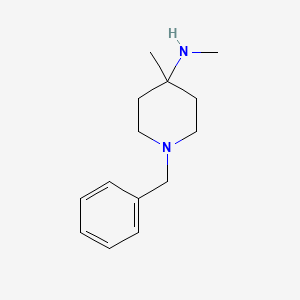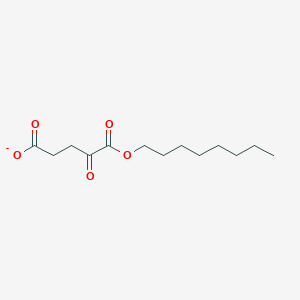
2-(chloromethyl)-4-nitro-2,3-dihydro-1H-indene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(chloromethyl)-4-nitro-2,3-dihydro-1H-indene is an organic compound that belongs to the class of indenes Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring This compound is characterized by the presence of a chloromethyl group at the 2-position and a nitro group at the 4-position of the indene structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(chloromethyl)-4-nitro-2,3-dihydro-1H-indene typically involves the chloromethylation of 4-nitro-2,3-dihydro-1H-indene. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and facilitating the attack by the aromatic pi-electrons of the indene ring.
Industrial Production Methods
Industrial production of this compound may involve similar chloromethylation processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions
2-(chloromethyl)-4-nitro-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the chloromethyl group, to form aldehydes or carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.
Reduction: Hydrogen gas with palladium catalyst or tin(II) chloride in acidic medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of substituted derivatives such as amines, ethers, or thioethers.
Reduction: Formation of 2-(aminomethyl)-4-nitro-2,3-dihydro-1H-indene.
Oxidation: Formation of 2-(chloromethyl)-4-nitrobenzaldehyde or 2-(chloromethyl)-4-nitrobenzoic acid.
科学的研究の応用
2-(chloromethyl)-4-nitro-2,3-dihydro-1H-indene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with antimicrobial or anticancer properties.
Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: Investigated for its biological activity and potential as a bioactive compound in various assays.
作用機序
The mechanism of action of 2-(chloromethyl)-4-nitro-2,3-dihydro-1H-indene depends on its chemical reactivity. The chloromethyl group can act as an alkylating agent, reacting with nucleophilic sites in biological molecules such as DNA, proteins, or enzymes. This can lead to the formation of covalent bonds, potentially disrupting normal biological functions and leading to cytotoxic effects. The nitro group, upon reduction, can form reactive intermediates that further interact with cellular components, contributing to its biological activity.
類似化合物との比較
Similar Compounds
2-(chloromethyl)-4-nitrobenzene: Similar structure but lacks the bicyclic indene framework.
4-nitro-2,3-dihydro-1H-indene: Lacks the chloromethyl group.
2-(bromomethyl)-4-nitro-2,3-dihydro-1H-indene: Similar structure with a bromomethyl group instead of chloromethyl.
Uniqueness
2-(chloromethyl)-4-nitro-2,3-dihydro-1H-indene is unique due to the combination of the chloromethyl and nitro groups on the indene framework. This combination imparts specific reactivity and potential for diverse chemical transformations, making it a valuable compound in synthetic and medicinal chemistry.
特性
分子式 |
C10H10ClNO2 |
|---|---|
分子量 |
211.64 g/mol |
IUPAC名 |
2-(chloromethyl)-4-nitro-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C10H10ClNO2/c11-6-7-4-8-2-1-3-10(12(13)14)9(8)5-7/h1-3,7H,4-6H2 |
InChIキー |
LTJUSBDNIMLNMG-UHFFFAOYSA-N |
正規SMILES |
C1C(CC2=C1C=CC=C2[N+](=O)[O-])CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4H-Pyrazolo[4,5,1-de]pteridine](/img/structure/B13960846.png)

![6-Chloro-8-methylbenzo[b]naphtho[1,2-i]phenazin-5(8H)-one](/img/structure/B13960857.png)






![Benzyl 2-(2-hydroxyethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13960911.png)


